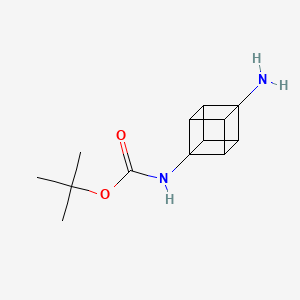

tert-Butyl (4-aminocuban-1-yl)carbamate

CAS No.: 1936223-92-5

Cat. No.: VC4768824

Molecular Formula: C13H18N2O2

Molecular Weight: 234.299

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1936223-92-5 |

|---|---|

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.299 |

| IUPAC Name | tert-butyl N-(4-aminocuban-1-yl)carbamate |

| Standard InChI | InChI=1S/C13H18N2O2/c1-11(2,3)17-10(16)15-13-7-4-8(13)6-9(13)5(7)12(4,6)14/h4-9H,14H2,1-3H3,(H,15,16) |

| Standard InChI Key | ZTSQEDHWSOZTLF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45N |

Introduction

Chemical Identity and Structural Features

tert-Butyl (4-aminocuban-1-yl)carbamate belongs to the cubane family, a class of molecules distinguished by their eight carbon atoms arranged in a cube. The compound’s structure includes:

-

A cubane core with a tert-butyloxycarbonyl (Boc) group and an amino substituent at the 1- and 4-positions, respectively .

Table 1: Key Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1936223-92-5 | |

| Purity | ≥97% (HPLC) | |

| Density | 1.12 g/cm³ (predicted) | |

| Boiling Point | 342°C (estimated) |

The cubane scaffold introduces significant angle strain (90° bond angles vs. 109.5° in tetrahedral carbons), which impacts reactivity and stability . The Boc group serves as a protective moiety for the amine, enabling selective functionalization in synthetic pathways .

Synthesis and Functionalization

Synthetic Routes

The synthesis of cubane derivatives typically begins with 1,4-dicarboxycubane, a commercially available precursor . For tert-butyl (4-aminocuban-1-yl)carbamate, a two-step approach is employed:

-

Amination: Introduction of the amino group via nucleophilic substitution or catalytic hydrogenation .

-

Boc Protection: Reaction with di-tert-butyl dicarbonate () in tetrahydrofuran (THF) or dichloromethane (DCM) .

Table 2: Representative Synthesis Protocol

Challenges in Cubane Chemistry

-

Low solubility: Cubanes often require polar aprotic solvents (e.g., DMSO) for reactions .

-

Thermal instability: Decomposition above 200°C necessitates mild reaction conditions .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Stable under ambient conditions but decomposes at elevated temperatures (>200°C) .

-

Hydrolytic Sensitivity: The Boc group is labile under acidic conditions (e.g., HCl in dioxane) .

Spectroscopic Data

Pharmaceutical and Material Science Applications

Material Science

Cubanes’ high density and symmetry make them candidates for energetic materials and coordination polymers .

| Hazard Class | Signal Word | Precautionary Measures |

|---|---|---|

| Skin Irritation | Warning | Wear gloves/lab coat |

| Eye Damage | Danger | Use safety goggles |

| Respiratory Irritation | Warning | Use in ventilated areas |

Storage recommendations include refrigeration (2–8°C) under inert gas (N) to prevent decomposition .

Future Directions

-

Synthetic Innovation: Developing catalytic methods for asymmetric cubane functionalization .

-

Drug Development: Optimizing cubane-containing candidates for neurodegenerative and infectious diseases .

-

Computational Modeling: Using DFT calculations to predict cubane derivatives’ reactivity and stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume